molecular formula C18H22N2OS B11327361 4-[(3-methylbenzyl)sulfanyl]-1-propyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-[(3-methylbenzyl)sulfanyl]-1-propyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11327361
M. Wt: 314.4 g/mol
InChI Key: KHQDGHWLNGHFNT-UHFFFAOYSA-N
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Description

4-[(3-methylbenzyl)sulfanyl]-1-propyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one is a complex organic compound with a unique structure that includes a cyclopenta[d]pyrimidin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-methylbenzyl)sulfanyl]-1-propyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one typically involves multiple steps, starting from readily available precursors One common route involves the reaction of a cyclopentane derivative with a pyrimidine derivative under specific conditions to form the cyclopenta[d]pyrimidin-2-one core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(3-methylbenzyl)sulfanyl]-1-propyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidin-2-one core or the sulfanyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfanyl position.

Scientific Research Applications

4-[(3-methylbenzyl)sulfanyl]-1-propyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(3-methylbenzyl)sulfanyl]-1-propyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets. The sulfanyl group can form interactions with proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-methylbenzyl)sulfanyl]-1-propyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one is unique due to its specific structural features, such as the combination of the cyclopenta[d]pyrimidin-2-one core and the 3-methylbenzyl sulfanyl group

Properties

Molecular Formula

C18H22N2OS

Molecular Weight

314.4 g/mol

IUPAC Name

4-[(3-methylphenyl)methylsulfanyl]-1-propyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C18H22N2OS/c1-3-10-20-16-9-5-8-15(16)17(19-18(20)21)22-12-14-7-4-6-13(2)11-14/h4,6-7,11H,3,5,8-10,12H2,1-2H3

InChI Key

KHQDGHWLNGHFNT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(CCC2)C(=NC1=O)SCC3=CC=CC(=C3)C

Origin of Product

United States

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